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Compound of Interest

Compound Name: 1-Morpholin-4-ylacetone

Cat. No.: B1337898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 1-Morpholin-4-ylacetone. Due to the absence of a consolidated public database of

experimental spectra for this specific molecule, the data presented herein is a combination of

predicted values derived from known spectroscopic behaviors of its constituent functional

groups—the morpholine ring and the N-acetonyl substituent—and general principles of organic

spectroscopy. This guide is intended to serve as a reliable reference for the identification and

characterization of 1-Morpholin-4-ylacetone in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-Morpholin-4-ylacetone.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~3.65 t 4H O-(CH₂)₂-N

~2.50 t 4H O-(CH₂)₂-N-(CH₂)₂

~3.20 s 2H N-CH₂-C=O

~2.15 s 3H CH₃-C=O
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Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~208 C=O

~67 O-(CH₂)₂-N

~65 N-CH₂-C=O

~53 O-(CH₂)₂-N-(CH₂)₂

~27 CH₃-C=O

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Vibration

~2960-2850 Strong C-H stretch (aliphatic)

~1715 Strong C=O stretch (ketone)

~1280-1080 Strong C-O-C stretch (ether)

~1115 Strong C-N stretch (amine)

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Ratio Predicted Identity of Fragment

143 [M]⁺ (Molecular Ion)

100 [M - CH₃CO]⁺

86 [Morpholine ring fragment]⁺

57 [CH₂=N(CH₂)₂]⁺

43 [CH₃CO]⁺

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Actual parameters may need to be optimized based on the specific

instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-Morpholin-4-ylacetone in approximately 0.6-0.7

mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard pulse sequence with a pulse angle of 30-45

degrees.

Set the number of scans to 16 or as needed to achieve an adequate signal-to-noise ratio.

Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:
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Use the same sample as for ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).

Set the number of scans to 1024 or higher to achieve a good signal-to-noise ratio, as the

¹³C isotope has a low natural abundance.

Employ a relaxation delay of 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 1-Morpholin-4-ylacetone is expected to be a liquid at room

temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the sample holder with the salt plates in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1-Morpholin-4-ylacetone in a volatile

organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion

or through a gas chromatography (GC) or liquid chromatography (LC) system.

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight and fragments (e.g., m/z 35-200).

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the

molecular ion and major fragment peaks.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 1-Morpholin-4-ylacetone.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Morpholin-4-ylacetone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337898#key-spectroscopic-data-nmr-ir-ms-for-1-
morpholin-4-ylacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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